![molecular formula C11H21NO3S B7582949 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP is a piperidine-based molecule that has a unique structure, making it an interesting compound to study.
Mechanism of Action
The mechanism of action of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been shown to have antitumor effects by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has some limitations for use in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. In addition, 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine. One area of research is the development of more potent and selective inhibitors of COX-2 and AChE. Another area of research is the investigation of the potential use of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of new methods for the synthesis of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine and its analogs may lead to the discovery of new compounds with improved biological activity.
Synthesis Methods
The synthesis of 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine involves the reaction of piperidine with ethylsulfonyl chloride and oxolane. The reaction is carried out under anhydrous conditions, and the product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product is excellent.
Scientific Research Applications
1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-(oxolan-2-yl)ethylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-7-2-1-3-8-12)10-6-11-5-4-9-15-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBMPMUHFOQYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

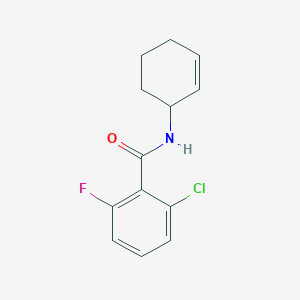
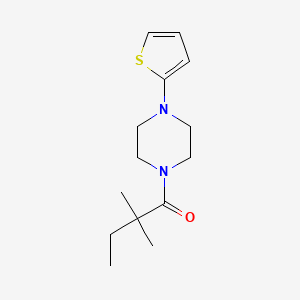

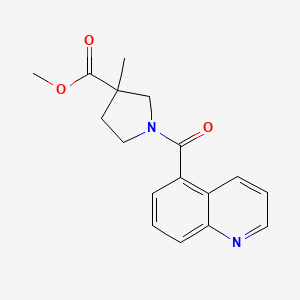
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)

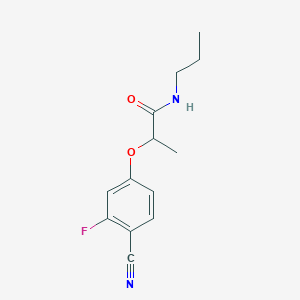
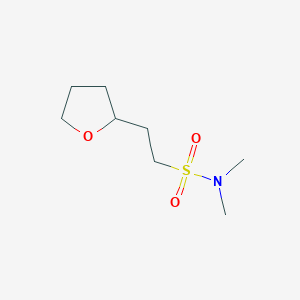
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)

![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
